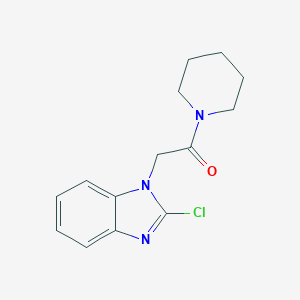
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound with potential biological activity. It is commonly known as CMPOB and belongs to the family of oxadiazole derivatives. CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience.
作用機序
The exact mechanism of action of CMPOB is not fully understood. However, it has been suggested that it may act by inhibiting the production of reactive oxygen species (ROS) and reducing oxidative stress in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
CMPOB has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been shown to modulate the expression of certain genes involved in oxidative stress and inflammation. In addition, it has been suggested that CMPOB may have potential anti-inflammatory and analgesic effects.
実験室実験の利点と制限
One advantage of CMPOB is its potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. This makes it a promising candidate for the development of new treatments for neurodegenerative diseases. However, one limitation of CMPOB is its relatively low solubility in water, which may limit its use in certain experimental settings.
将来の方向性
There are several potential future directions for research on CMPOB. One area of interest is the development of new formulations or delivery methods to improve its solubility and bioavailability. Another area of interest is the investigation of its potential use in the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, further studies are needed to fully understand the mechanism of action of CMPOB and its potential effects on other physiological systems.
合成法
The synthesis of CMPOB involves the reaction of 3-chloro-4-methylphenylamine with 3-phenyl-1,2,4-oxadiazol-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The resulting product is then reacted with butanoyl chloride to yield CMPOB.
科学的研究の応用
CMPOB has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have a potential neuroprotective effect against oxidative stress-induced damage in neuronal cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
特性
分子式 |
C19H18ClN3O2 |
|---|---|
分子量 |
355.8 g/mol |
IUPAC名 |
N-(3-chloro-4-methylphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)butanamide |
InChI |
InChI=1S/C19H18ClN3O2/c1-13-10-11-15(12-16(13)20)21-17(24)8-5-9-18-22-19(23-25-18)14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,21,24) |
InChIキー |
KNXDBLFNXZVEQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
正規SMILES |
CC1=C(C=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CC=CC=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3,3-dimethyl-1-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butanone](/img/structure/B277107.png)



![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B277116.png)
![1-(4-Chlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]ethanone](/img/structure/B277118.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-phenylethanone](/img/structure/B277119.png)
![N-(2-bromophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277121.png)
![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B277122.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B277125.png)
![[(1-phenyl-1H-1,2,4-triazol-5-yl)sulfanyl]acetic acid](/img/structure/B277126.png)
![N-(4-{[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetyl}phenyl)acetamide](/img/structure/B277129.png)

![2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]-N-(1-naphthyl)acetamide](/img/structure/B277135.png)